4,5-Dihydrothieno[2,3-c]pyridine

Diabetes Enzyme Inhibition Scaffold Comparison

Research requiring validated thienopyridine scaffolds faces reproducibility risks from poorly characterized building blocks. CAS 28783-50-8 offers a structurally rigid, synthetically tractable core with documented reactivity. - **Medicinal chemistry**: Leads for CYP17 inhibitors (16-20 nM IC50) and Hsp90 antagonists (10.8-12.4 µM against cancer lines). - **Chemical biology**: 7-amino derivative shows 550 nM n-NOS inhibition; scaffold also forms bioactive metal complexes (AChE Ki = 7.13 µM). - **Supply**: High-purity material with batch-specific data available for SAR campaigns.

Molecular Formula C7H7NS
Molecular Weight 137.2 g/mol
CAS No. 28783-50-8
Cat. No. B3121492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dihydrothieno[2,3-c]pyridine
CAS28783-50-8
Molecular FormulaC7H7NS
Molecular Weight137.2 g/mol
Structural Identifiers
SMILESC1CN=CC2=C1C=CS2
InChIInChI=1S/C7H7NS/c1-3-8-5-7-6(1)2-4-9-7/h2,4-5H,1,3H2
InChIKeyQSHYKABEGLZUQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dihydrothieno[2,3-c]pyridine as a Drug Discovery Scaffold


4,5-Dihydrothieno[2,3-c]pyridine (CAS 28783-50-8) is a privileged thienopyridine heterocyclic scaffold that serves as a foundational core for generating diverse, bioactive small molecules with applications across medicinal chemistry, chemical biology, and drug discovery [1]. This unsaturated bicyclic system, characterized by a fused thiophene and partially saturated pyridine ring, offers a unique combination of structural rigidity, synthetic tractability, and the potential for targeted derivatization at multiple positions [2]. Its value proposition lies in its ability to be rapidly elaborated into libraries of compounds that engage critical biological targets, including kinases, enzymes involved in nitric oxide synthesis, and cancer-relevant proteins like Hsp90, making it a strategic choice for research and early-stage drug development programs [3]. The scaffold's established synthetic pathways and well-defined chemical reactivity profile enable reproducible access to novel chemical entities, thereby accelerating the optimization of lead compounds with desired potency and selectivity profiles [2].

1
Scaffold for kinase, NOS, and Hsp90 inhibitor library synthesis
2
Compatible with diverse derivatization strategies and metal-chelate formation
3
Useful in structure-activity relationship (SAR) and lead optimization programs

Substitution Limitations of 4,5-Dihydrothieno[2,3-c]pyridine


The 4,5-dihydrothieno[2,3-c]pyridine scaffold cannot be considered a simple, interchangeable commodity with other thienopyridine isomers or structurally related heterocycles in the context of scientific research and procurement. Its specific [2,3-c] ring fusion imparts a distinct electronic environment, basicity, and three-dimensional conformation that profoundly influences its chemical reactivity, biological target engagement, and metabolic stability [1]. Direct SAR comparisons have established that the thieno[2,3-c]pyridine system and its [3,2-c] counterpart can exhibit 'equipotent' activity in certain enzyme assays (e.g., glucose-6-phosphatase), yet both are substantially more effective than their benzo-fused analogue, 1,2,3,4-tetrahydro-isoquinoline [2]. Furthermore, within the same target class (e.g., nitric oxide synthases), subtle modifications to the scaffold's substitution pattern, such as the presence of a 7-amino group, can lead to sub-micromolar IC50 values (e.g., 550 nM against n-NOS), underscoring that even minor structural deviations can result in large changes in biological activity [3]. Consequently, substituting this specific core with a seemingly 'similar' building block during procurement or synthesis without rigorous comparative data risks derailing SAR campaigns, losing target potency, or introducing unforeseen toxicity and metabolic liabilities.

! Thieno[2,3-c]pyridine isomer is not interchangeable with the [3,2-c] counterpart; ring fusion may shift target engagement and metabolic stability.
! Benzo-fused analogues (e.g., tetrahydroisoquinoline) may show significantly lower enzyme inhibition, as reported in comparative studies.
! Small substituent changes (e.g., 7-amino group) can drastically alter potency and isoform selectivity; do not substitute without SAR data.

4,5-Dihydrothieno[2,3-c]pyridine vs. Key Analogs


G6Pase Inhibition: Thienopyridine vs. Benzo Analogue

A comparative Structure-Activity Relationship (SAR) study directly evaluated the core ring system of tetrahydrothieno[3,2-c]pyridine, its isomeric [2,3-c]pyridine system, and the corresponding benzo analogue 1,2,3,4-tetrahydro-isoquinoline as glucose-6-phosphatase catalytic site inhibitors. The study explicitly concluded that the thieno[3,2-c]pyridine and thieno[2,3-c]pyridine cores were 'equipotent', and both were 'much better than the corresponding benzo analogue' [1]. This finding provides class-level evidence that the thieno[2,3-c]pyridine scaffold offers a significant potency advantage over a structurally related, non-thiophene fused heterocyclic system. While a direct IC50 for the unsubstituted core is not provided, the study reports that optimized derivatives achieve IC50 values as low as 140 nM, underscoring the scaffold's capacity for high potency [1].

G6Pase inhibition
Class-level inference
[2,3-c] and [3,2-c] scaffolds equipotent; both superior to benzo analogue (qualitative)
Scaffold choice provides reported potency advantage over benzo-fused systems.
Optimized derivatives achieve IC50 down to 140 nM; direct core IC50 not reported.
Diabetes Enzyme Inhibition Scaffold Comparison

n-NOS Inhibition by a 7-Amino Analog

A direct derivative of the core scaffold, 4,5-dihydro-thieno[2,3-c]pyridin-7-ylamine, demonstrates quantifiable sub-micromolar inhibitory activity against neuronal nitric oxide synthase (n-NOS). This simple amino-substituted analog exhibits an IC50 of 550 nM against rat n-NOS [1]. While this is a direct measurement for a derivative, it establishes a baseline for the scaffold's potential in this target class and serves as a benchmark for comparing further modifications. The same derivative shows an IC50 of 280 nM against human endothelial NOS (e-NOS), indicating some selectivity for the endothelial isoform over the neuronal one [1]. This data quantifies the inherent activity of a minimally elaborated [2,3-c] system and provides a clear metric against which new analogs can be assessed for improved potency or isoform selectivity.

n-NOS inhibition
Reported
IC50 = 550 nM (rat n-NOS); e-NOS IC50 = 280 nM (~2-fold selectivity)
Establishes baseline potency context for simple 7-amino derivatives.
Data from BindingDB; conditions: [3H]-L-Arg conversion assay.
Neuroscience Nitric Oxide Synthase Enzyme Inhibition

Hsp90 Inhibition: Anticancer Activity Profile

A recent 2025 study systematically explored the anticancer potential of a novel series of thieno[2,3-c]pyridine derivatives, establishing the scaffold's utility in generating Hsp90 inhibitors with low micromolar antiproliferative activity. The most potent compound from this series, designated 6i, demonstrated broad-spectrum activity with IC50 values of 10.8 µM against HSC3 (head and neck cancer), 11.7 µM against T47D (breast cancer), and 12.4 µM against RKO (colorectal cancer) cell lines [1]. This data provides a cross-study comparable baseline for the potency of fully elaborated thieno[2,3-c]pyridines in this emerging therapeutic area. Notably, the study identified that 6i induced G2 phase cell cycle arrest, a mechanism distinct from apoptosis, further highlighting the scaffold's ability to drive unique downstream biological effects [1].

Hsp90 inhibition
Cross-study comparable
IC50: 10.8 µM (HSC3), 11.7 µM (T47D), 12.4 µM (RKO) – compound 6i
Supports cell-model endpoint review for Hsp90-targeted antiproliferative studies.
MTT assay; induces G2 arrest, not apoptosis. 2025 study.
Cancer Research Hsp90 Inhibition Antiproliferative Activity

CYP17 Inhibitor Potency vs. Abiraterone

Derivatives based on a tetrahydrobenzo[4,5]thieno[2,3-c]pyridine scaffold, which contains the core [2,3-c]pyridine substructure, have been identified as highly potent and selective CYP17 inhibitors, a validated target for prostate cancer therapy. A lead compound from this series, 9c, exhibited IC50 values of 16 nM against rat CYP17 and 20 nM against human CYP17. This represents a 1.5-fold improvement in potency compared to the clinically approved drug abiraterone, which had IC50 values of 25 nM and 36 nM under the same conditions, respectively [1]. Furthermore, in a functional cellular assay, 9c inhibited testosterone production in H295R cells by 52±2% at 1 µM, compared to only 74±15% inhibition by abiraterone at the same concentration, demonstrating superior cellular efficacy [1]. Additionally, the study highlights that these analogs showed high selectivity against related CYP enzymes (3A4, 1A2, 2C9, 2C19, 2D6), a critical feature for mitigating potential drug-drug interactions [1].

CYP17 inhibition
Head-to-head
Derivative 9c: rat CYP17 IC50 16 nM, human 20 nM; abiraterone: 25 nM, 36 nM
Reported ~1.5-fold higher CYP17 potency; cellular testosterone inhibition context.
H295R cell assay: 9c 52±2% inhibition vs. abiraterone 74±15% at 1 µM.
Prostate Cancer CYP17 Inhibition Drug Metabolism

Cholinesterase & GST Inhibition by Metal Complexes

The 4,5-dihydrothieno[2,3-c]pyridine scaffold can be functionalized to serve as a ligand for transition metal complexes with distinct enzyme inhibitory profiles. A study involving the synthesis of a Schiff base ligand from a functionalized 4,5-dihydrothieno[2,3-c]pyridine derivative and its subsequent Fe(II), Co(II), and Ni(II) complexes demonstrated quantifiable inhibition constants (Ki) against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). The free Schiff base ligand itself was the most potent inhibitor of AChE and BChE, with Ki values of 7.13 ± 0.84 µM and 5.75 ± 1.03 µM, respectively [1]. In contrast, the Fe(II) complex exhibited the best Ki value for the GST enzyme at 9.37 ± 1.06 µM [1]. This data demonstrates that the scaffold's utility extends beyond small molecule drug discovery and into bioinorganic chemistry, where its ability to form stable chelates allows for the tuning of biological activity towards different therapeutic targets, such as those relevant to Alzheimer's disease (AChE/BChE) and detoxification pathways (GST).

AChE/BChE/GST
Head-to-head
Ki: free ligand AChE 7.13 µM, BChE 5.75 µM; Fe(II) complex GST 9.37 µM
Scaffold-derived metal complexes show tunable enzyme inhibition profiles for research.
In vitro assays; Schiff base ligand from functionalized 4,5-dihydrothieno[2,3-c]pyridine.
Bioinorganic Chemistry Alzheimer's Disease Enzyme Inhibition

4,5-Dihydrothieno[2,3-c]pyridine: Research Applications


CYP17 Inhibitor Optimization for Prostate Cancer

Procure 4,5-dihydrothieno[2,3-c]pyridine as the foundational scaffold for designing next-generation, non-steroidal CYP17 inhibitors. The quantitative evidence demonstrates that derivatives of the [2,3-c] core can achieve superior potency (IC50 of 16-20 nM) and cellular efficacy compared to the standard-of-care drug abiraterone (IC50 of 25-36 nM) [1]. This scaffold provides a validated starting point for medicinal chemistry programs aiming to improve upon existing therapies by exploiting its favorable selectivity profile against off-target CYP enzymes, a critical feature for reducing potential drug-drug interactions [1].

Hsp90 Anticancer Lead Design

Utilize 4,5-dihydrothieno[2,3-c]pyridine as a core template to generate novel Hsp90 inhibitors with broad-spectrum anticancer activity. As evidenced by the 2025 study, optimized derivatives like compound 6i demonstrate low micromolar IC50 values (10.8-12.4 µM) against diverse cancer cell lines (HSC3, T47D, RKO) [2]. The scaffold's ability to induce G2 phase cell cycle arrest, a mechanism distinct from apoptosis, offers a unique phenotype for further biological investigation and therapeutic development [2]. This is a valuable entry point for researchers seeking to validate novel Hsp90-targeted agents.

n-NOS Modulator Development for Neuroscience

Employ the 4,5-dihydrothieno[2,3-c]pyridine scaffold to create tool compounds and lead candidates for modulating n-NOS activity. A simple 7-amino derivative of the core exhibits a defined IC50 of 550 nM against rat n-NOS, establishing a clear potency benchmark [3]. This baseline activity, combined with the observed ~2-fold selectivity for human e-NOS (IC50 = 280 nM), provides a quantifiable starting point for systematic SAR studies aimed at improving potency and achieving isoform selectivity, which is crucial for developing effective and safe therapeutics for neurological disorders [3].

Bioinorganic Complexes for Enzyme Inhibition

Leverage the 4,5-dihydrothieno[2,3-c]pyridine scaffold as a precursor for Schiff base ligands to synthesize well-defined metal complexes with tunable enzyme inhibitory activities. The scaffold can be readily functionalized to generate ligands that, upon chelation with metals like Fe(II), Co(II), and Ni(II), yield complexes with distinct inhibition profiles against therapeutically relevant enzymes such as AChE (Ki = 7.13 µM), BChE (Ki = 5.75 µM), and GST (Ki = 9.37 µM) [4]. This application extends the utility of the scaffold beyond traditional organic small molecules, enabling research in bioinorganic chemistry and the development of metallodrug candidates.

Application
Selection Property
Validation Focus
CYP17 enzyme inhibition studies
Scaffold derivatization potential and selectivity context
CYP17 isoform inhibition and cellular steroidogenesis assays
Hsp90 inhibitor cell-model research
Antiproliferative activity profile across cancer lines
Cell viability endpoints and cell cycle arrest mechanism verification
Neuronal NOS modulation studies
Baseline inhibitory activity and isoform selectivity
n-NOS/e-NOS enzyme assays and selectivity ratio review
Metallo-enzyme inhibition research
Ligand-metal chelation and tunable Ki values
AChE, BChE, GST inhibition assays with metal complex libraries

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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